6-chloro-N-(3-methylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine
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Overview
Description
N-(6-CHLORO[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL)-N-(3-METHYLPHENYL)AMINE is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-CHLORO[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL)-N-(3-METHYLPHENYL)AMINE typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as the use of dehydrating agents or catalysts.
Introduction of the Pyrazine Ring: This step may involve the condensation of intermediates with suitable reagents to form the pyrazine ring.
Amination: The final step involves the coupling of the chlorinated intermediate with 3-methylphenylamine under suitable conditions, such as the use of a base or a catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(6-CHLORO[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL)-N-(3-METHYLPHENYL)AMINE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives, while substitution reactions could produce a variety of functionalized compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(6-CHLORO[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL)-N-(3-METHYLPHENYL)AMINE would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context and the specific targets.
Comparison with Similar Compounds
Similar Compounds
- N-(6-Chloro[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)-N-phenylamine
- N-(6-Chloro[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)-N-(4-methylphenyl)amine
Uniqueness
N-(6-CHLORO[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL)-N-(3-METHYLPHENYL)AMINE is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H8ClN5O |
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Molecular Weight |
261.67 g/mol |
IUPAC Name |
5-chloro-N-(3-methylphenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine |
InChI |
InChI=1S/C11H8ClN5O/c1-6-3-2-4-7(5-6)13-9-8(12)14-10-11(15-9)17-18-16-10/h2-5H,1H3,(H,13,15,17) |
InChI Key |
JOHFKLFHZVKQMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC3=NON=C3N=C2Cl |
Origin of Product |
United States |
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